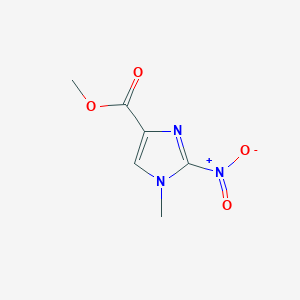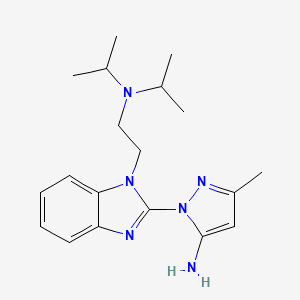
1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester typically involves the nitration of 1-methylimidazole followed by esterification. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The esterification step involves reacting the nitrated product with methanol in the presence of a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 1-methyl-2-amino-1H-imidazole-4-carboxylic acid methyl ester.
Substitution: Various substituted imidazole derivatives.
Ester Hydrolysis: 1-methyl-2-nitro-1H-imidazole-4-carboxylic acid.
Scientific Research Applications
1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The ester group allows for easy modification, enabling the compound to be tailored for specific applications .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester
- 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid methyl ester
- 2-methyl-4-nitro-1H-imidazole-1-carboxylic acid methyl ester
Uniqueness
1-methyl-2-nitro-1H-imidazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 2-position and ester group at the 4-position make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C6H7N3O4 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
methyl 1-methyl-2-nitroimidazole-4-carboxylate |
InChI |
InChI=1S/C6H7N3O4/c1-8-3-4(5(10)13-2)7-6(8)9(11)12/h3H,1-2H3 |
InChI Key |
MHBBFGNBIFRFNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B12112610.png)



![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)
![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)
